molecular formula C19H15N7O3 B2839460 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1396858-17-5

7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Número de catálogo: B2839460
Número CAS: 1396858-17-5
Peso molecular: 389.375
Clave InChI: WHXIGVNBXBHGSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a triazolo[4,3-a]pyridin-3-one core substituted with two distinct 1,2,4-oxadiazole moieties. Key structural attributes include:

  • Triazolo-pyridinone scaffold: Provides a rigid heterocyclic framework conducive to intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • 3-Methyl-1,2,4-oxadiazol-5-yl group: Enhances metabolic stability due to the oxadiazole ring’s bioisosteric properties .

Propiedades

IUPAC Name

7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-11-5-3-4-6-14(11)18-21-15(24-29-18)10-26-19(27)25-8-7-13(9-16(25)22-26)17-20-12(2)23-28-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIGVNBXBHGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic molecule featuring multiple heterocyclic rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N5O3C_{11}H_9N_5O_3, with a molecular weight of approximately 245.22 g/mol. The structure includes a 1,2,4-oxadiazole and a triazole ring which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole moieties exhibit a range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiviral

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles demonstrate significant antimicrobial properties. For instance, compounds similar to the one in focus have been tested against various bacterial strains including Mycobacterium tuberculosis (Mtb). One study reported that certain oxadiazole derivatives achieved up to 96% inhibition against Mtb at specific concentrations .

Anticancer Activity

Compounds with similar structural features have been evaluated for their anticancer potential. The presence of the oxadiazole ring is associated with enhanced cytotoxicity against various cancer cell lines. For example:

  • A derivative demonstrated an IC50 value of 0.5 µg/mL against Mtb .
  • Another study indicated that modifications to the oxadiazole structure could yield compounds with improved activity against cancerous cells .

The mechanisms by which these compounds exert their biological effects often involve interactions with specific cellular targets:

  • Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes involved in cellular metabolism and proliferation.
  • Disruption of Cell Membranes : Some derivatives can disrupt bacterial cell membranes leading to cell death.
  • Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that promote tumor growth and survival.

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

StudyCompound TestedTargetResult
Shruthi et al. (2019)Quinoline-linked oxadiazoleMtb H37RvMIC = 0.5 µg/mL
Upare et al. (2019)Styryl oxadiazolesMtb H37RaIC = 0.045 µg/mL
PMC9106569 (2022)Various oxadiazolesCancer cell linesIC50 = 92.4 µM against multiple lines

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Research indicates that:

  • Substituents on the oxadiazole ring significantly influence biological activity.
  • The position and nature of substituents can enhance or diminish activity against specific targets.

Comparación Con Compuestos Similares

Analogues with Modified Oxadiazole Substituents

Compound Name Key Structural Differences Pharmacological Implications Reference
1-(4-{[3-Oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one Phenyl instead of 2-methylphenyl on oxadiazole Reduced steric hindrance may lower target binding affinity compared to the bulkier 2-methylphenyl group .
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole Ethyl group on oxadiazole; chloromethyl on triazolo Chloromethyl group may enhance electrophilicity, increasing reactivity but reducing stability .

Derivatives with Alternative Heterocyclic Cores

Compound Name Core Structure Functional Impact Reference
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole core Thiadiazole introduces sulfur atoms, potentially improving antioxidant activity .
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Triazolo-pyrimidinone core Pyrimidinone core may enhance hydrogen-bonding interactions with enzymatic targets .

Compounds with Varying Substituent Patterns

Compound Name Substituents Key Findings Reference
[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid Ethyl-oxadiazole; acetic acid side chain Carboxylic acid group improves solubility but may reduce blood-brain barrier penetration .
5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Nitro and pyridyl groups Nitro group increases electrophilicity, potentially enhancing antibacterial activity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl group increases logP compared to phenyl or methoxy-substituted analogues, favoring cell membrane penetration .
  • Metabolic Stability : Oxadiazole rings resist hydrolysis better than ester or amide bioisosteres, extending half-life .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step heterocyclic assembly, including oxadiazole ring formation and triazolopyridine core cyclization. Key challenges include regioselectivity in oxadiazole formation and minimizing side reactions during alkylation steps. Optimization strategies include:

  • Using anhydrous solvents (e.g., toluene or DMF) and controlled temperature gradients (0–5°C for cyclocondensation steps).
  • Employing phosphorus oxychloride under reflux to facilitate cyclization .
  • Purification via gradient HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H NMR (400 MHz, DMSO-d6): Critical for verifying substituent positions (e.g., methyl groups at δ 2.35–2.50 ppm; aromatic protons at δ 7.20–8.10 ppm).
  • IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches.
  • HRMS-ESI : Validates molecular ion peaks (e.g., [M+H]+ calculated for C21H18N8O3: 430.1354).
  • Reverse-phase HPLC : Zorbax Eclipse Plus C18 column with UV detection at 254 nm ensures purity .

Q. What preliminary biological screening approaches are recommended for this compound?

Prioritize target-specific assays based on structural analogs:

  • Antifungal Activity : Broth microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), with fluconazole as a positive control.
  • Enzyme Inhibition : Test 14α-demethylase (CYP51) inhibition using lanosterol as a substrate, with molecular docking (PDB: 3LD6) guiding initial hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental biological activity data?

Discrepancies may arise from ligand flexibility or solvation effects. Mitigation strategies include:

  • Refining docking models with molecular dynamics simulations (AMBER/GROMACS, 100 ns trajectories) to assess binding stability.
  • Experimental validation via cellular thermal shift assays (CETSA) to confirm target engagement in fungal cells .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound's polyheterocyclic architecture?

Implement a fragment-based SAR approach :

  • Synthesize analogs with substitutions:
  • Replace 3-methyloxadiazole with 3-ethyl or 3-aryl groups.
  • Modify the 2-methylphenyl moiety to halogenated or electron-deficient arenes.
    • Assess physicochemical properties:
  • logP (shake-flask method) to correlate hydrophobicity with antifungal potency.
  • Caco-2 permeability assays to evaluate bioavailability.
    • Use QSAR models (Gaussian 16-derived electrostatic potential maps) to identify critical π-π interaction zones .

Q. How can computational reaction design tools accelerate the optimization of multi-step synthesis?

Integrate ICReDD’s reaction path search methods (quantum chemical calculations + information science) to:

  • Predict optimal conditions (e.g., solvent polarity, catalyst loading) for cyclization steps.
  • Narrow experimental parameters using machine learning-driven analysis of reaction databases.
  • Validate with microscale high-throughput experimentation (e.g., 96-well plates under inert atmosphere) .

Q. What advanced analytical techniques can address structural ambiguity in derivatives with similar functional groups?

  • 2D NMR (HSQC/HMBC) : Resolves connectivity in overlapping proton environments (e.g., oxadiazole vs. triazole protons).
  • X-ray crystallography : Determines absolute configuration using crystals grown via vapor diffusion (e.g., ethyl acetate/hexane).
  • LC-MS/MS fragmentation patterns : Differentiates regioisomers by comparing collision-induced dissociation (CID) profiles .

Methodological Notes

  • Data Integrity : Use encrypted ELNs (e.g., LabArchives) with role-based access to ensure reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.